2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(4-Aminophenyl)benzothiazole derivatives are a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties . They have been evaluated for their antimicrobial activity and possible mode of action .
Synthesis Analysis
These compounds were synthesized and their structures were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
The multicomponent reaction between 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst P2O5 on a SiO2 support leading to 3-amino-2-(indol-3-yl)imidazo[2,1-b][1,3]benzothiazoles 2 is another example .Physical And Chemical Properties Analysis
Aromatic polyimides (PIs) have been of great interest for a number of applications in microelectronics, automobile, aerospace, and other fields as a result of their good thermal stability and chemical resistance, excellent mechanical and electrical properties .Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized in the synthesis of various pharmaceutical agents due to its structural versatility. It serves as a building block for creating novel therapeutic molecules. For instance, derivatives of this compound have been investigated for their potential as antipsychotic agents , modulating dopamine receptors which are crucial in the treatment of disorders such as schizophrenia .
Herbicides and Pesticides
The reactivity of 2-(4-aminophenyl)isoindoline-1,3-dione allows for its use in developing herbicides and pesticides. Its ability to interfere with specific biological pathways of pests and weeds makes it a candidate for creating more efficient and environmentally friendly agricultural chemicals .
Dyes and Colorants
Due to its conjugated system and the presence of amine groups, this compound can be chemically modified to produce various dyes and colorants. These are used in textile industries and also in creating sensitive dyes that respond to environmental changes, such as pH or temperature .
Polymer Additives
The compound’s structural properties make it suitable for use as an additive in polymers to enhance material properties like thermal stability, mechanical strength, and resistance to degradation. It can be incorporated into the polymer matrix or used in the surface modification of polymers .
Organic Synthesis
In organic chemistry, 2-(4-aminophenyl)isoindoline-1,3-dione is employed as a precursor or intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, making it a valuable tool in constructing diverse organic compounds .
Photochromic Materials
The compound’s structure is conducive to creating photochromic materials that change color upon exposure to light. This application is particularly useful in the development of smart windows, optical data storage, and UV sensors .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting potential targets within microbial cells .
Mode of Action
This suggests that 2-(4-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione may interact with its targets to cause changes in the cell membrane and intracellular processes .
Biochemical Pathways
Related compounds have been shown to affect cytoplasmic membrane permeabilization and dna-binding , indicating that this compound may also interact with similar pathways.
Pharmacokinetics
A study on a similar compound suggests that it may have low metabolic stability .
Result of Action
Related compounds have demonstrated potent antibacterial activity against both gram-positive and gram-negative strains , suggesting that this compound may have similar effects.
Safety and Hazards
properties
IUPAC Name |
2-(4-aminophenyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUCSURZWUDISB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347007 | |
Record name | 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
21835-60-9 | |
Record name | 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-(4-Aminophenyl)isoindoline-1,3-dione a significant compound in the synthesis of thiazolidinones?
A1: 2-(4-Aminophenyl)isoindoline-1,3-dione plays a crucial role as a building block in synthesizing thiazolidinone derivatives. Its structure, specifically the presence of the amine group, allows it to react with aromatic aldehydes, forming azomethine derivatives (Schiff bases) []. These Schiff bases then undergo cyclization with mercaptoacetic acid, yielding the desired thiazolidinone compounds [].
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